![molecular formula C13H11BN2O2 B1499408 Ácido (2-fenilimidazo[1,2-a]piridin-6-il)borónico CAS No. 1187822-25-8](/img/structure/B1499408.png)
Ácido (2-fenilimidazo[1,2-a]piridin-6-il)borónico
Descripción general
Descripción
(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid is a useful research compound. Its molecular formula is C13H11BN2O2 and its molecular weight is 238.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del ácido (2-fenilimidazo[1,2-a]piridin-6-il)borónico
El ácido (2-fenilimidazo[1,2-a]piridin-6-il)borónico es un compuesto versátil con una variedad de aplicaciones en investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos:
Síntesis orgánica: En química orgánica, este derivado de ácido borónico se utiliza como bloque de construcción para la síntesis de moléculas complejas. Puede participar en reacciones de acoplamiento de Suzuki, que son fundamentales para la formación de enlaces carbono-carbono, permitiendo así la construcción de una amplia gama de compuestos orgánicos.
Química medicinal: El compuesto encuentra un uso significativo en química medicinal, donde sirve como precursor para productos farmacéuticos. Su capacidad para formar complejos de boronato estables se explota en el desarrollo de candidatos a fármacos, particularmente aquellos dirigidos al cáncer y las enfermedades inflamatorias.
Ciencia de materiales: En la ciencia de materiales, el ácido (2-fenilimidazo[1,2-a]piridin-6-il)borónico se utiliza para la modificación de superficies. Se puede utilizar para introducir funcionalidades de ácido borónico en varios materiales, que luego pueden interactuar con otras moléculas, como los azúcares, formando enlaces covalentes dinámicos.
Desarrollo de sensores: Este compuesto es fundamental en el desarrollo de sensores químicos. Debido a su afinidad por los dioles y los azúcares, puede incorporarse a sensores que detectan la presencia de estas sustancias, lo cual es valioso en el monitoreo ambiental y el diagnóstico.
Catálisis: Actúa como catalizador o ligando de catalizador en varias reacciones químicas. Su grupo de ácido borónico puede coordinarse con metales, facilitando reacciones como oxidaciones y reducciones que son esenciales en la química industrial.
Bioconjugación: La parte de ácido borónico permite la bioconjugación con biomoléculas que contienen cis-dioles, como los carbohidratos y las glucoproteínas. Esto es particularmente útil en el etiquetado biológico y la creación de sistemas de administración de fármacos dirigidos.
Química de polímeros: En química de polímeros, se utiliza para sintetizar polímeros basados en ácido borónico. Estos polímeros tienen propiedades únicas, como la capacidad de respuesta a los cambios de pH y la capacidad de formar enlaces reversibles con los sacáridos, lo que los hace adecuados para la administración de fármacos y la ingeniería de tejidos.
Química analítica: Por último, en química analítica, se emplea en cromatografía para la separación de mezclas complejas. El grupo de ácido borónico puede unirse selectivamente a ciertos compuestos, mejorando la resolución y la selectividad de los métodos cromatográficos.
Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del ácido (2-fenilimidazo[1,2-a]piridin-6-il)borónico, lo que demuestra su amplia utilidad en la investigación científica. Si bien este análisis se basa en el conocimiento general de los ácidos borónicos y sus aplicaciones, los detalles específicos sobre este compuesto se pueden encontrar a través de proveedores y bases de datos químicas .
Propiedades
IUPAC Name |
(2-phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVLGGPKNQEEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657981 | |
| Record name | (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187822-25-8 | |
| Record name | (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


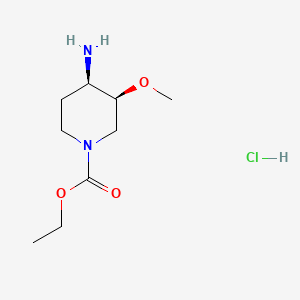
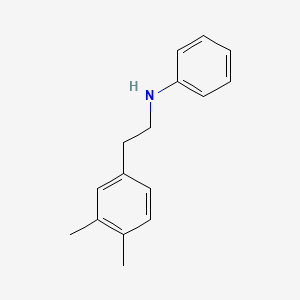
![disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B1499327.png)

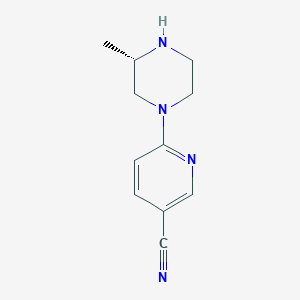



![5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1499345.png)
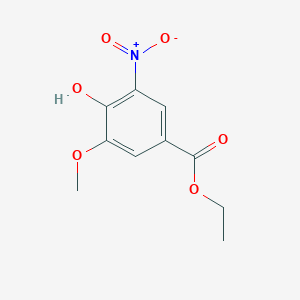
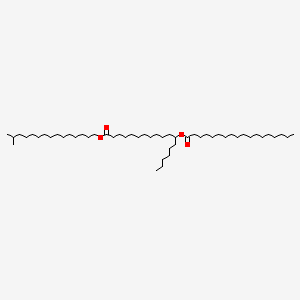
![2-Benzyl-2,6-diazaspiro[3.5]nonane](/img/structure/B1499351.png)
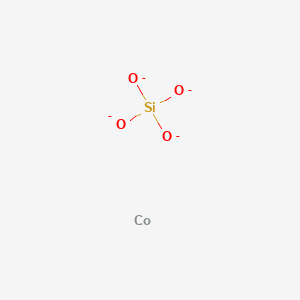
![Benzyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1499359.png)
